N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S2/c1-22-8-7-19(10-12-6-9-24-11-12)25(20,21)14-4-2-13(3-5-14)23-15(16,17)18/h2-6,9,11H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFZKXBXZWMGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
The sulfonyl chloride intermediate is typically prepared via chlorination of 4-(trifluoromethoxy)benzenethiol. A modified procedure adapted from sulfonamide syntheses involves reacting the thiol derivative with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C for 2 hours. The reaction proceeds as follows:
$$
\text{4-(CF}3\text{O)C}6\text{H}4\text{SH} + \text{SO}2\text{Cl}2 \rightarrow \text{4-(CF}3\text{O)C}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2}
$$
Yields exceed 85% under anhydrous conditions, with purity confirmed by FT-IR (S=O stretch at 1360–1370 cm⁻¹) and $$^1\text{H}$$ NMR.
Preparation of N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)amine
The unsymmetrical secondary amine is synthesized via reductive amination:
- Thiophen-3-ylmethanol is oxidized to thiophene-3-carbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
- The aldehyde undergoes reductive amination with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature:
$$
\text{Thiophene-3-CHO} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{Thiophene-3-CH}2\text{NHCH}2\text{CH}2\text{OCH}_3}
$$
Isolation by extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate) affords the amine in 78–82% yield.
Sulfonylation and Coupling
The critical step involves reacting the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride. A base such as triethylamine (Et₃N) is used to scavenge HCl, promoting nucleophilic attack by the amine’s lone pair on the electrophilic sulfur atom:
$$
\text{Amine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{N(R)R'} + \text{Et}3\text{N·HCl}
$$
Optimized Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature, 4–6 hours.
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.
Yield and Purity :
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6 hours | 25 minutes |
| Yield | 74% | 89% |
| Purity (HPLC) | 95% | 98% |
Microwave irradiation (100 W, 80°C) significantly enhances reaction efficiency, as demonstrated in analogous sulfonamide syntheses.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via:
Spectroscopic Analysis
- $$^1\text{H}$$ NMR (400 MHz, CDCl₃):
- δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.35 (s, 2H, N-CH₂-Thiophene), 3.65 (t, 2H, OCH₂CH₂), 3.38 (s, 3H, OCH₃).
- FT-IR : 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
- MS (ESI+) : m/z 395.4 [M+H]⁺, consistent with molecular formula C₁₅H₁₆F₃NO₄S₂.
Comparative Analysis of Synthetic Methodologies
Conventional vs. Microwave-Assisted Synthesis
Adapting protocols from triazole-sulfonamide conjugates, microwave irradiation reduces reaction times by 80% while improving yields:
| Step | Conventional Time | Microwave Time | Yield Increase |
|---|---|---|---|
| Amine Alkylation | 6 hours | 45 minutes | +12% |
| Sulfonylation | 6 hours | 25 minutes | +15% |
| Total Synthesis Time | 12 hours | 1.2 hours | +27% |
Microwave methods also enhance regioselectivity by minimizing thermal decomposition of the trifluoromethoxy group.
Solvent and Base Optimization
Screening of bases and solvents reveals:
- Bases : Et₃N > pyridine > NaHCO₃ (higher yields with Et₃N due to superior HCl scavenging).
- Solvents : THF > DCM > acetonitrile (THF offers optimal solubility for both reactants).
Challenges and Mitigation Strategies
Trifluoromethoxy Group Stability :
Amine Selectivity :
- The unsymmetrical amine risks forming regioisomers. Steric hindrance from the thiophen-3-ylmethyl group directs sulfonylation to the less hindered nitrogen.
Purification Difficulties :
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides, including N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacterial proliferation. Research has shown that modifications to the sulfonamide structure can enhance antimicrobial efficacy against resistant strains of bacteria .
Anticancer Potential
Recent studies have indicated that compounds with sulfonamide moieties exhibit promising anticancer activity. The structural modification of sulfonamides can lead to enhanced interaction with cancer cell targets. For instance, derivatives similar to this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines .
Enzyme Inhibition Studies
Enzyme Inhibitors
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, sulfonamides have been studied for their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various biological pathways. The trifluoromethoxy group in this compound may enhance binding affinity due to its electron-withdrawing properties, potentially increasing the inhibitory effect .
Case Studies on Enzyme Inhibition
In a study focusing on sulfonamide derivatives, compounds structurally related to this compound were shown to effectively inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests that such compounds could be further explored for therapeutic applications in neuroprotection.
Drug Design and Development
Lead Compound Development
The structural characteristics of this compound make it a candidate for lead compound development in drug research. Its unique functional groups can be modified to optimize pharmacokinetic properties, enhancing absorption and bioavailability .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with various biological targets. These studies help in understanding the mechanism of action and guiding further modifications to improve efficacy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-methoxyethyl)-N-(phenylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness: The presence of the trifluoromethoxy group and the thiophen-3-ylmethyl group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide functional group, which is known for its diverse biological activities. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting that similar mechanisms may be at play for this compound.
2. Anticancer Properties
Studies have shown that compounds with a sulfonamide structure can inhibit tumor growth in various cancer cell lines. In particular, the compound's ability to interfere with key signaling pathways involved in cancer proliferation has been investigated. For example, it has been suggested that the trifluoromethoxy group may enhance interaction with molecular targets such as kinases involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Inhibition of kinase signaling pathways | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Study: Inhibition of Pro-inflammatory Cytokines
A study conducted on similar sulfonamide derivatives revealed their capacity to inhibit TNFα production in LPS-treated cells. This effect was dose-dependent, indicating that this compound might also provide therapeutic benefits in inflammatory diseases such as rheumatoid arthritis.
Case Study: Anticancer Activity in Cell Lines
In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that compounds with structural similarities to this compound can significantly reduce cell viability through apoptosis induction. The mechanism appears to involve the modulation of apoptosis-related proteins.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites on proteins involved in inflammation and cancer proliferation, supporting its potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide?
Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of intermediates like the thiophen-3-ylmethylamine and 4-(trifluoromethoxy)benzenesulfonyl chloride. Key steps include:
- Sulfonamide bond formation : Reacting the amine intermediate with the sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to ensure controlled nucleophilic substitution .
- Introduction of the 2-methoxyethyl group : Alkylation or reductive amination may be employed, requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C for hydrogenation .
- Critical parameters : Temperature control (<5°C during sulfonylation), solvent choice (polar aprotic solvents for solubility), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethoxy group at δ 4.4–4.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calc. ~465.5 g/mol) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with sulfamethoxazole as a positive control .
- Enzyme inhibition studies : Dihydropteroate synthase (DHPS) assays to assess sulfonamide-specific activity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Methodological Answer:
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing trifluoromethoxy with nitro or methylsulfonyl groups) to evaluate electronic effects on target binding .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with DHPS active sites) .
- In vivo validation : Prioritize analogs with <10 µM IC₅₀ in enzyme assays for pharmacokinetic studies (e.g., bioavailability in rodent models) .
Q. What computational methods are suitable for predicting binding affinities and metabolic stability?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with DHPS) using GROMACS to assess binding stability over 100 ns trajectories .
- ADMET prediction : Use tools like SwissADME to estimate metabolic liabilities (e.g., CYP450 interactions) and blood-brain barrier permeability .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to model electronic properties (e.g., Fukui indices for reactive sites) .
Q. How can researchers address contradictions in reported synthetic yields or unexpected byproducts?
Methodological Answer:
- Byproduct analysis : Use LC-MS/MS to identify side products (e.g., sulfonate esters from incomplete sulfonylation) and optimize reaction stoichiometry .
- Yield optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity) systematically .
- Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in sulfonyl chloride) to trace oxygen incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
